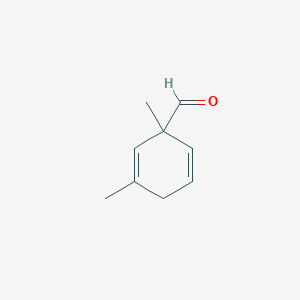![molecular formula C17H13FO B14485059 1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- CAS No. 66045-88-3](/img/structure/B14485059.png)
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with a 3-fluorophenyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- typically involves the condensation of 3-fluorobenzaldehyde with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the naphthalenone and the fluorophenyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .
化学反応の分析
Types of Reactions
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydronaphthalenone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenone derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Medicine: The compound’s derivatives have been investigated for their therapeutic properties, including their ability to inhibit specific enzymes and receptors involved in disease pathways.
作用機序
The mechanism of action of 1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. These interactions ultimately lead to the modulation of various cellular pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Flunitrazepam: A benzodiazepine derivative with a similar fluorophenyl group.
1,4-Dimethylbenzene: An aromatic compound with structural similarities in the naphthalenone core.
2,5-Disubstituted Pyridines: Compounds with similar substitution patterns on an aromatic ring.
Uniqueness
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- stands out due to its unique combination of a naphthalenone core and a fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse applications in various fields .
特性
CAS番号 |
66045-88-3 |
|---|---|
分子式 |
C17H13FO |
分子量 |
252.28 g/mol |
IUPAC名 |
2-[(3-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13FO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2 |
InChIキー |
OFAAPWXDZVKVFC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
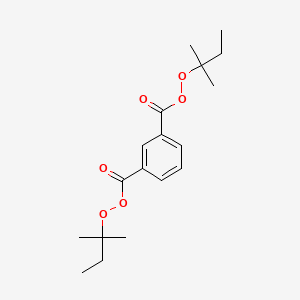
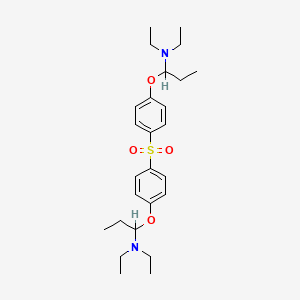

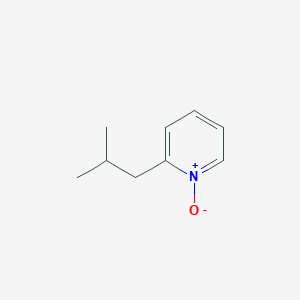
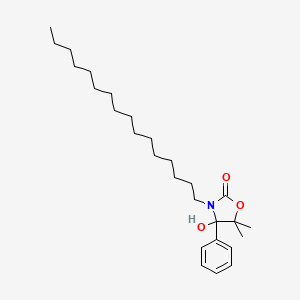
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)

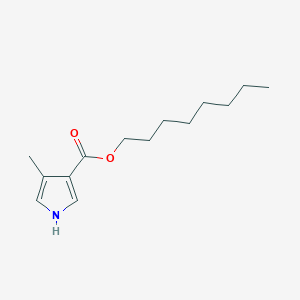
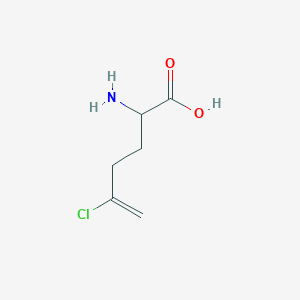

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
